Folate-PEG3-Propargyl

Folate receptor targeting PEG linker length optimization Liposomal drug delivery

Folate receptor-targeted conjugates demand precise linker geometry. Polymeric PEG introduces polydispersity; spacer-free analogs compromise solubility & receptor binding. Folate-PEG3-Propargyl (CAS 1245285-73-7) solves this with a discrete PEG3 spacer that balances solubility, flexibility, and folate receptor engagement. • Discrete PEG3 spacer ensures reproducible ternary complex geometry for PROTACs • Propargyl group enables CuAAC click chemistry with azide-functionalized payloads • ≥95% purity; MW 610.62; ships ambient

Molecular Formula C28H34N8O8
Molecular Weight 610.6 g/mol
Cat. No. B15127529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFolate-PEG3-Propargyl
Molecular FormulaC28H34N8O8
Molecular Weight610.6 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
InChIInChI=1S/C28H34N8O8/c1-2-10-42-12-14-44-15-13-43-11-9-30-22(37)8-7-21(27(40)41)34-25(38)18-3-5-19(6-4-18)31-16-20-17-32-24-23(33-20)26(39)36-28(29)35-24/h1,3-6,17,21,31H,7-16H2,(H,30,37)(H,34,38)(H,40,41)(H3,29,32,35,36,39)
InChIKeyBTQOUUGJBSCVDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Folate-PEG3-Propargyl Overview


Folate-PEG3-Propargyl (CAS 1245285-73-7, synonym Folate-PEG3-alkyne) is a discrete, heterobifunctional linker that covalently integrates a folic acid targeting moiety, a triethylene glycol (PEG3) spacer, and a terminal propargyl group . With a molecular weight of 610.62 g·mol⁻¹ and a purity specification of ≥95%, it is classified as a PEG-based PROTAC linker and a click chemistry reagent . The propargyl group enables copper-catalyzed azide–alkyne cycloaddition (CuAAC), while the folate moiety directs the conjugate to folate receptor (FR)-overexpressing cells, establishing this molecule as a modular building block for targeted drug delivery systems, imaging probes, and nanoparticle functionalization .

Why Folate-PEG3-Propargyl Cannot Be Replaced


Folate receptor-targeted conjugates are exquisitely sensitive to linker length, chemistry, and steric presentation. Systematic in vivo studies with folate-linked liposomes demonstrated that altering the PEG linker length from 2 kDa to 10 kDa produced a >40% difference in tumor size reduction, with longer linkers markedly enhancing tumor accumulation . Conversely, eliminating the PEG spacer entirely – as in Propargyl Folate (MW 478.47, no PEG) – reduces aqueous solubility and increases steric occlusion of the folate ligand, potentially compromising receptor engagement . Replacing the propargyl group with an amine or NHS ester forfeits the bioorthogonal specificity of CuAAC click chemistry, while substituting the alkyne for an azide (Folate-PEG3-azide) inverts the click reaction polarity, requiring different azide-bearing payloads. The PEG3 spacer thus occupies a narrow performance window that balances solubility, linker flexibility, and preserved folate binding, and cannot be assumed interchangeable with PEG2, PEG4, PEG2000, or spacer-free analogs without experimental re-validation .

Evidence: Folate-PEG3-Propargyl vs. Comparators


PEG3 Spacer Balances Solubility and Ligand Accessibility

Although not a direct head-to-head comparison of Folate-PEG3-Propargyl with specific PEGn analogs, systematic studies on folate-PEG-liposomes provide quantitative evidence that PEG linker length critically governs in vivo performance. Lim et al. (2023) compared folate-conjugated PEGylated liposomes with PEG linkers of 2 kDa, 5 kDa, and 10 kDa. In a KB xenograft model, the 10K PEG linker group yielded a >40% greater tumor size reduction relative to the 2K and 5K groups, and in vivo tumor accumulation significantly increased with linker length . Importantly, in vitro cellular uptake showed no significant difference across linker lengths, indicating that the biological benefit of PEG spacer length manifests primarily at the in vivo pharmacokinetic and biodistribution level. Extrapolating to Folate-PEG3-Propargyl, its discrete PEG3 spacer (triethylene glycol, ~132 Da) provides a defined, reproducible compromise between solubility enhancement and minimized steric shielding of the folate ligand, in contrast to a spacer-free Propargyl Folate (MW 478.47) or a longer PEG4 spacer (MW 654.67) . This class-level inference positions PEG3 as the empirically preferred length when balancing solubility with receptor-binding preservation.

Folate receptor targeting PEG linker length optimization Liposomal drug delivery In vivo antitumor efficacy

CuAAC Click Chemistry vs. Conventional Conjugation

De et al. (2008) provided direct quantitative evidence that Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) with propargyl folate proceeds with high efficiency. The synthesis of propargyl folate itself was achieved in 93% yield . Coupling of propargyl folate to azido-terminated poly(N,N-dimethylacrylamide) and block copolymers of N-isopropylacrylamide and N,N-dimethylacrylamide was described as 'highly efficient' and 'superior to conventional methods for conjugation of biological ligands to macromolecules' . While this study employed propargyl folate without a PEG spacer, the identical propargyl functional group in Folate-PEG3-Propargyl confers the same CuAAC reactivity, with the PEG3 spacer additionally enhancing the aqueous solubility of the alkyne reagent itself, a limitation noted with the non-PEGylated propargyl folate . In contrast, conventional amine-reactive folate derivatives (Folate-PEG3-amine, Folate-PEG3-NHS ester) rely on stoichiometric activated-ester chemistry that is less suited to complex, multifunctional macromolecular architectures, is prone to hydrolysis side reactions, and offers no bioorthogonal selectivity when competing amine nucleophiles are present on the target biomolecule .

Click chemistry CuAAC conjugation Propargyl folate Block copolymer functionalization

Paclitaxel-Loaded Calixarene Vesicles via CuAAC Conjugation

A case study documented by Alfa Chemistry describes the use of Folate-PEG3-alkyne (Folate-PEG3-Propargyl) as the click chemistry handle to install folate targeting ligands onto phosphonated calix[4]arene vesicles (PCV) loaded with paclitaxel (PTX) . The protocol involves equimolar reaction of Folate-PEG3-alkyne with azide-functionalized PCV-PTX vesicles under CuSO₄/sodium ascorbate catalysis . The resulting folate-decorated vesicles (fP-PCV-PTX) exploit folate receptor-mediated endocytosis for cancer-selective PTX delivery, with the PEG3 spacer specifically cited as enhancing aqueous solubility and prolonging systemic half-life of the vesicles . This constitutes a validated application of the exact compound, Folate-PEG3-Propargyl, in a targeted drug delivery system. The reported approach contrasts with methods that pre-conjugate PTX to folate via ester or amide linkages, which lack the modularity and chemoselectivity afforded by the CuAAC strategy.

Paclitaxel delivery Calixarene vesicles Folate receptor targeting CuAAC surface functionalization

Folate-PEG3-Propargyl as a PROTAC Linker

Folate-PEG3-Propargyl (listed as Folate-PEG3-alkyne) is officially categorized as a PEG-based PROTAC linker, enabling the construction of heterobifunctional protein degraders that exploit the folate receptor for cell-type-selective delivery . In the PROTAC design framework, the folate moiety serves as a ligand for a cell-surface E3 ubiquitin ligase-recruiting entity or as a targeting handle, the PEG3 spacer provides conformational flexibility for ternary complex formation, and the propargyl group enables CuAAC-mediated conjugation to a target-protein ligand bearing an azide group . This modularity is structurally distinct from folate-PEG-amine or folate-PEG-NHS ester PROTAC linkers, which require amide bond formation and lack the bioorthogonality of CuAAC click chemistry when multiple reactive functional groups are present in either ligand . The discrete PEG3 chain (three ethylene oxide units) avoids the polydispersity issues associated with polymeric PEG linkers, facilitating reproducible PROTAC synthesis and characterization .

PROTAC Targeted protein degradation Folate receptor Heterobifunctional degrader

Folate-PEG3-Propargyl Application Scenarios


Folate-Targeted PROTAC Synthesis via Click Chemistry

When constructing a folate-receptor-directed PROTAC molecule, the propargyl group on Folate-PEG3-Propargyl enables CuAAC-mediated attachment to an azide-functionalized target-protein ligand without cross-reacting with amines or carboxylic acids on either ligand . The discrete PEG3 spacer avoids the polydispersity and batch-to-batch variability of polymeric PEG linkers, ensuring reproducible ternary complex formation geometry. This scenario is supported by the compound's classification as a PEG-based PROTAC linker in multiple reputable chemical biology supplier catalogs .

CuAAC Functionalization of Azide-Nanocarriers for FR Targeting

Folate-PEG3-Propargyl is directly applicable to the CuAAC-mediated installation of folate targeting ligands on pre-formed azide-functionalized nanocarriers. The documented case of paclitaxel-loaded folate-PEG-PCV vesicles demonstrates the feasibility of this approach, with the PEG3 spacer enhancing solubility and prolonging systemic half-life . Procurement for this application is warranted when the payload or nanoparticle is stable to CuAAC conditions (CuSO₄/sodium ascorbate) and when the azide functional group is already installed on the carrier surface.

Folate-Functionalized Block Copolymers via RAFT and Click Chemistry

The established efficiency of propargyl folate in CuAAC coupling to azido-terminated polymers synthesized by RAFT polymerization provides a validated synthetic route for creating folate-decorated thermoresponsive or pH-responsive block copolymer micelles. Folate-PEG3-Propargyl extends this strategy with enhanced aqueous reagent solubility conferred by the PEG3 spacer, facilitating homogeneous reaction conditions that are difficult to achieve with non-PEGylated propargyl folate.

Bioorthogonal Folate Ligation for Imaging Probes

The propargyl group enables CuAAC conjugation of folate-PEG3 to azide-modified near-infrared fluorophores or radioisotope chelators, generating folate receptor-targeted imaging probes . The PEG3 spacer improves probe solubility and reduces non-specific binding compared to spacer-free folate conjugates, while the specificity of CuAAC ensures clean, defined stoichiometry that is critical for quantitative imaging applications.

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